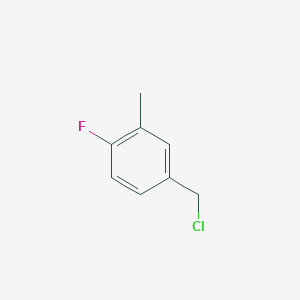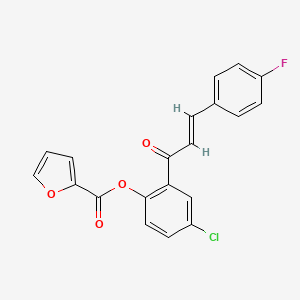
(E)-4-chloro-2-(3-(4-fluorophenyl)acryloyl)phenyl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a phenyl group (a functional group made up of six carbon atoms bonded in a hexagonal planar ring), and several other functional groups including a carboxylate (a salt or ester of a carboxylic acid) .
Synthesis Analysis
The synthesis of such compounds typically involves various organic chemistry reactions. For example, furan rings can be synthesized through the cyclization of 1,4-diketones . The introduction of the phenyl and carboxylate groups would likely involve additional steps .Molecular Structure Analysis
The exact molecular structure would depend on the specific arrangement and bonding of the atoms within the molecule. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its exact molecular structure. These properties could be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Agents
(E)-4-chloro-2-(3-(4-fluorophenyl)acryloyl)phenyl furan-2-carboxylate: has emerged as a promising class of antimycobacterial agents. These compounds have the ability to interfere with iron homeostasis in Mycobacterium tuberculosis (Mtb) . Given the global impact of tuberculosis (TB), finding new drugs that act on unexplored molecular targets is crucial. This compound’s potential as an antitubercular agent warrants further investigation.
Nonlinear Optical (NLO) Materials
Organic nonlinear optical (NLO) single crystals are essential for optoelectronics, photonics, and laser technology. 4-chloro-2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl furan-2-carboxylate can be synthesized into a non-centrosymmetric space group organic NLO crystal. Such crystals exhibit unique optical properties and are lightweight, cost-effective, and easy to fabricate . Researchers continue to explore novel NLO materials, and this compound could contribute to this field.
Antitubercular Drug Design
Given the rise of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) TB infections, novel drug candidates are urgently needed. The scaffold of furan-based compounds, including 4-chloro-2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl furan-2-carboxylate , has been optimized over the years. These compounds target iron acquisition in Mtb, a critical process for infection establishment and maintenance . Investigating their efficacy as antitubercular drugs is essential.
Structural Determination
Understanding the crystal structure of this compound is crucial for drug development. Researchers have analyzed the crystal of a fluorinated ester derivative of 4-chloro-2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl furan-2-carboxylate using techniques such as 1H-NMR, 13C-NMR, HRMS, and single-crystal XRD . These studies provide valuable insights into its molecular arrangement and stability.
Synthesis of Derivatives
Researchers have synthesized derivatives of this compound, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate . Investigating the properties and activities of these derivatives can lead to novel applications or improved drug candidates.
Biological Potential
Exploring the biological potential of (E)-4-chloro-2-(3-(4-fluorophenyl)acryloyl)phenyl furan-2-carboxylate derivatives is essential. For instance, related indole derivatives have been studied for their trypanocidal activity . Investigating similar properties for this compound could reveal additional therapeutic applications.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-chloro-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFO4/c21-14-6-10-18(26-20(24)19-2-1-11-25-19)16(12-14)17(23)9-5-13-3-7-15(22)8-4-13/h1-12H/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGSVGMXTHXCIJ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
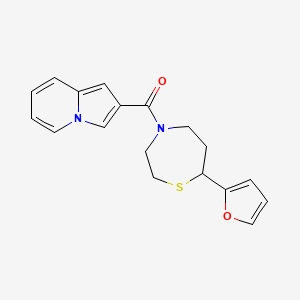
![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2543464.png)
![3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2543465.png)
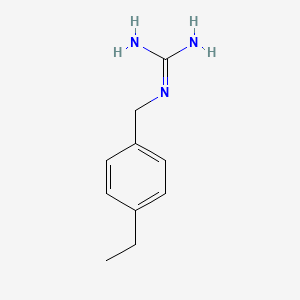
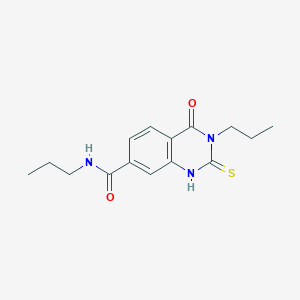

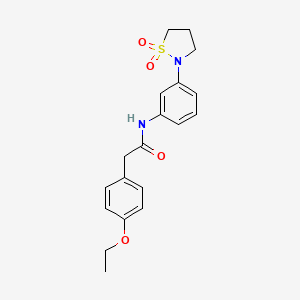
![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)
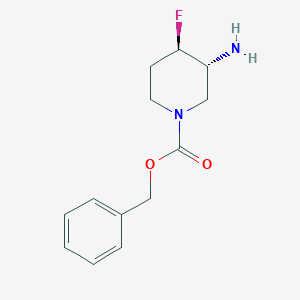
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2543478.png)
